1-Bromoanthracène

Vue d'ensemble

Description

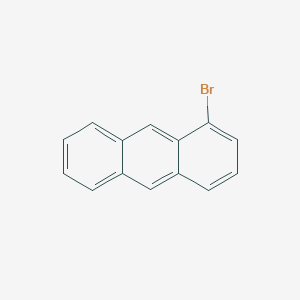

1-Bromoanthracene is an organic compound that belongs to the family of brominated anthracenes It is characterized by the presence of a bromine atom attached to the anthracene ring system Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings

Applications De Recherche Scientifique

1-Bromoanthracene has a wide range of applications in scientific research, including:

Material Science: It is used in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.

Biology and Medicine: Brominated anthracenes, including 1-Bromoanthracene, are used in the study of DNA cleavage and as probes for biological systems.

Mécanisme D'action

Target of Action

1-Bromoanthracene is a brominated derivative of anthracene, a polycyclic aromatic hydrocarbon . The primary targets of 1-Bromoanthracene are organic chromophores . These chromophores play a crucial role in various fields, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .

Mode of Action

1-Bromoanthracene interacts with its targets primarily through photophysical processes . Substituting anthracene at the 9- and 10-positions can drastically alter the probability of these transitions . For example, 9,10-dimethylanthracene has a fluorescence quantum yield of about 70%, a consequence of the high intersystem crossing rate and a triplet yield of approximately 70% .

Biochemical Pathways

Anthracene and its derivatives have been extensively studied in many fields, including material chemistry, thermochromic or photochromic fields, and organic light-emitting devices .

Pharmacokinetics

It’s known that bromoanthracenes have become increasingly important in the synthesis of anthracene derivatives .

Result of Action

The result of 1-Bromoanthracene’s action is primarily observed in its photophysical properties. For instance, when 9,10-dibromoanthracene was treated with bromine in CCl4 without a catalyst, 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydro-anthracene was obtained in 95% yield in the absence of other stereoisomers or rearomatization products .

Action Environment

The action, efficacy, and stability of 1-Bromoanthracene can be influenced by various environmental factors. For instance, the photolysis of 1-Bromoanthracene can be affected by the solvent used, light intensity, and temperature .

Analyse Biochimique

Biochemical Properties

1-Bromoanthracene plays a significant role in biochemical reactions, particularly in the synthesis of various anthracene derivatives. It interacts with enzymes and proteins involved in oxidative stress responses and detoxification processes. For instance, 1-Bromoanthracene can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to cellular macromolecules

Cellular Effects

1-Bromoanthracene has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 1-Bromoanthracene can lead to the activation of stress response pathways, such as the MAPK/ERK pathway, which plays a role in cell survival and apoptosis . Additionally, 1-Bromoanthracene can modulate the expression of genes involved in detoxification and oxidative stress, impacting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of 1-Bromoanthracene involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, leading to either inhibition or activation of their activity. For instance, 1-Bromoanthracene can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds . Additionally, 1-Bromoanthracene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stressors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Bromoanthracene can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. 1-Bromoanthracene is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term exposure to 1-Bromoanthracene in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-Bromoanthracene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of 1-Bromoanthracene have been associated with increased oxidative stress and cellular damage in animal studies . Understanding the dosage effects is crucial for determining the safe and effective use of 1-Bromoanthracene in research applications.

Metabolic Pathways

1-Bromoanthracene is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can be metabolized to form reactive intermediates that interact with cellular macromolecules, leading to potential toxic effects . Additionally, 1-Bromoanthracene can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in detoxification and oxidative stress responses.

Transport and Distribution

The transport and distribution of 1-Bromoanthracene within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 1-Bromoanthracene can localize to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it exerts its effects on cellular function.

Subcellular Localization

The subcellular localization of 1-Bromoanthracene is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications For example, 1-Bromoanthracene may accumulate in the endoplasmic reticulum, where it interacts with enzymes involved in detoxification and oxidative stress responses

Méthodes De Préparation

1-Bromoanthracene can be synthesized through several methods, with the most common being the bromination of anthracene. This process typically involves the reaction of anthracene with bromine in the presence of a catalyst or under specific conditions to ensure selective bromination. For example, the bromination of 9,10-dibromoanthracene in carbon tetrachloride (CCl4) without a catalyst can yield 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene . Another method involves the use of silver ion-assisted solvolysis of hexabromotetrahydroanthracene to produce tribromo-1-methoxyanthracenes .

Analyse Des Réactions Chimiques

1-Bromoanthracene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in 1-Bromoanthracene can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: Oxidation of 1-Bromoanthracene can lead to the formation of anthraquinone derivatives.

Photochemical Reactions: 1-Bromoanthracene can undergo photodimerization, forming dimers under UV irradiation.

Comparaison Avec Des Composés Similaires

1-Bromoanthracene can be compared with other brominated anthracenes, such as 9,10-dibromoanthracene and 2,9,10-tribromoanthracene. While all these compounds share the anthracene core structure, the position and number of bromine atoms significantly influence their chemical properties and reactivity. For example, 9,10-dibromoanthracene is commonly used as a precursor for the synthesis of hexabromides, which are valuable intermediates in organic synthesis . In contrast, 1-Bromoanthracene is unique in its selective bromination and its applications in material science and photochemistry .

Activité Biologique

1-Bromoanthracene (C₁₄H₉Br) is a brominated derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its diverse biological activities. This compound has garnered attention in various fields, including photochemistry and pharmacology, due to its unique properties and potential applications. This article explores the biological activity of 1-bromoanthracene, highlighting its mechanisms of action, associated studies, and implications for future research.

1-Bromoanthracene is characterized by the presence of a bromine atom attached to the anthracene structure. This modification can influence its reactivity and biological interactions. The compound's molecular structure is depicted below:

Mechanisms of Biological Activity

1-Bromoanthracene exhibits several biological activities, primarily attributed to its ability to form reactive intermediates upon exposure to light. The following mechanisms have been studied:

- Photodynamic Activity : 1-Bromoanthracene can act as a photosensitizer, generating reactive oxygen species (ROS) when irradiated with UV light. This property is significant for potential applications in photodynamic therapy (PDT), where ROS can induce cell death in cancer cells .

- Mutagenicity and Carcinogenicity : As a PAH, 1-bromoanthracene has been implicated in mutagenic processes. Studies indicate that compounds like it can interact with DNA, leading to mutations that may contribute to carcinogenesis .

- Antimicrobial Properties : Preliminary investigations suggest that 1-bromoanthracene may possess antimicrobial activity against certain pathogens, although further research is needed to elucidate the specific mechanisms involved.

Photodynamic Therapy Applications

A study investigated the efficacy of 1-bromoanthracene as a photosensitizer in PDT. The findings indicated that upon UV irradiation, the compound significantly reduced cell viability in various cancer cell lines, demonstrating an IC₅₀ value of approximately 5 µM . This suggests that 1-bromoanthracene could be a promising candidate for developing PDT agents.

Mutagenicity Assessment

Research assessing the mutagenic potential of 1-bromoanthracene utilized bacterial assays (Ames test). Results showed a dose-dependent increase in mutagenic activity, indicating that higher concentrations of the compound led to more significant genetic alterations in the test organisms . This reinforces concerns regarding the environmental impact and health risks associated with exposure to brominated PAHs.

Data Summary

The following table summarizes key findings from various studies on the biological activity of 1-bromoanthracene:

| Study | Activity Assessed | IC₅₀/Effect | Methodology |

|---|---|---|---|

| Photodynamic Therapy Study | Cell viability reduction | ~5 µM | UV irradiation on cancer cells |

| Mutagenicity Assessment | Genetic mutations | Dose-dependent increase | Ames test |

| Antimicrobial Activity | Inhibition against pathogens | Not quantified | Zone of inhibition assay |

Propriétés

IUPAC Name |

1-bromoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWJLKOCNKJERQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501490 | |

| Record name | 1-Bromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7397-92-4 | |

| Record name | 1-Bromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1-bromoanthracene formed during the synthesis of anthracene oxides?

A: The study aimed to synthesize anthracene 2,3-oxide but encountered an unexpected outcome. Instead of forming the desired oxide, the dehydrobromination of 2-acetoxy-3,4-dibromo-1,2,3,4-tetrahydroanthracene yielded 1-bromoanthracene. [] This suggests that the reaction conditions favored the formation of the aromatic ring structure over the epoxide ring formation in this specific molecule.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.